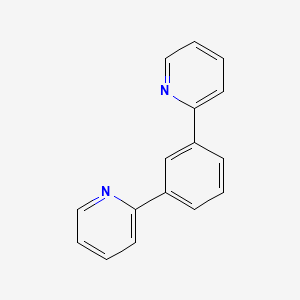

1,3-Di(2-pyridyl)benzene

Descripción

Significance of Aromatic N-Heterocyclic Ligands in Coordination Chemistry

The inherent modularity of these ligands allows chemists to systematically modify their structure to fine-tune the electronic and steric environment around the metal center. This control is paramount in applications such as catalysis, where the ligand framework can influence the activity, selectivity, and stability of a catalyst. researchgate.net Furthermore, the π-conjugated systems of aromatic N-heterocyclic ligands are central to their use in materials science. smolecule.com When coordinated to heavy metal ions, these ligands can give rise to complexes with valuable photophysical properties, including intense luminescence. smolecule.comrsc.org This has led to their widespread investigation for use in organic light-emitting diodes (OLEDs), chemical sensors, and as probes for bioimaging. smolecule.comrsc.org

Comparative Analysis with Related Ligand Systems and Structural Isomers

The properties and reactivity of 1,3-Di(2-pyridyl)benzene are best understood through comparison with its structural analogues, most notably 2,2':6',2''-terpyridine (tpy), and its own structural isomers.

A key distinction lies in its comparison with terpyridine. While this compound (dpybH) is isoelectronic with tpy, the replacement of the central pyridyl nitrogen with a C-H group fundamentally alters its coordination chemistry. rsc.org Upon coordination to a metal ion, dpybH can undergo C-H activation (cyclometalation) at the central benzene (B151609) ring's C2 position to form an anionic, terdentate N^C^N "pincer" ligand. rsc.orgmdpi.com In contrast, terpyridine acts as a neutral, terdentate N^N^N ligand. acs.org This difference in charge and the presence of a strong σ-donating metal-carbon bond in dpybH complexes significantly influences their electronic structure and reactivity compared to analogous terpyridine complexes. acs.org

The structural isomers of dipyridylbenzene also exhibit markedly different coordination behaviors. The meta-substitution in the 1,3-isomer is ideal for forming a stable, six-membered chelate ring in a pincer-like fashion. The 1,2-di(2-pyridyl)benzene isomer, with adjacent pyridyl groups, typically functions as a bidentate N^N chelating ligand, forming a five-membered ring with a metal ion. The 1,4-di(2-pyridyl)benzene isomer, due to the para-positioning of the pyridyl groups, is unable to chelate a single metal center and instead acts as a linear, bridging ligand to link multiple metal centers in coordination polymers or metal-organic frameworks (MOFs). ossila.com

| Ligand Name (Abbreviation) | Structure | Typical Coordination Mode | Key Characteristics |

|---|---|---|---|

| This compound (dpybH) |  | Terdentate, Anionic (N^C^N) Pincer | Forms cyclometalated complexes with a strong M-C bond; leads to highly luminescent Pt(II) and Ir(III) complexes. rsc.org |

| 2,2':6',2''-Terpyridine (tpy) |  | Terdentate, Neutral (N^N^N) Meridional | Classic, widely used ligand; forms stable but often less luminescent complexes compared to dpybH analogues. rsc.orgacs.org |

| 1,2-Di(2-pyridyl)benzene |  | Bidentate, Neutral (N^N) Chelating | Forms a 5-membered chelate ring, leaving one side of the metal open for other ligands. chemsrc.com |

| 1,4-Di(2-pyridyl)benzene |  | Monodentate or Bidentate, Neutral Bridging | Acts as a linker between two different metal centers; used in constructing coordination polymers and MOFs. ossila.com |

| 1,3,5-Tris(2-pyridyl)benzene (tpb) |  | Tris-bidentate or Tripodal | Can coordinate to multiple metal centers, enabling the formation of complex metallosupramolecular structures like cages. |

Evolution of Research Focus on this compound

The scientific journey of this compound and its derivatives has evolved significantly since its initial exploration. Early research centered on its fundamental coordination chemistry and the synthesis of its metal complexes. A landmark study in 1999 reported the preparation of the first chlorido platinum(II) complex featuring the cyclometalated this compound ligand. mdpi.com Initial investigations focused on understanding the ligand's versatile binding capabilities, revealing that while metals like platinum(II) and ruthenium(II) favor cyclometalation at the C2 position of the central ring (N^C^N mode), others like iridium(III) and palladium(II) can favor metalation at the C4 position. rsc.org

A pivotal moment in the research trajectory occurred in 2003 with the discovery of the remarkable luminescent properties of its platinum(II) complexes. mdpi.com This finding catalyzed a major shift in focus towards the photophysical characteristics of these compounds. Researchers began to extensively explore their potential as phosphorescent emitters for technological applications.

This led to a wave of studies dedicated to the design and synthesis of new derivatives for use in optoelectronics, particularly as dopants in organic light-emitting diodes (OLEDs). rsc.orgmdpi.com A significant body of research has been devoted to tuning the emission color and efficiency of these complexes by making chemical modifications to either the dpyb ligand itself or the ancillary ligands attached to the metal center. acs.orgrsc.orgresearchgate.net These efforts have produced a range of highly efficient emitters spanning the visible spectrum from green to red, and even into the near-infrared (NIR) region. rsc.orgresearchgate.net More recently, the unique properties of this compound complexes have been harnessed for more advanced applications, including the development of materials with second-order nonlinear optical (NLO) properties for photonics, and as luminescent probes for cellular bioimaging and photodynamic therapy. rsc.orgmdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-pyridin-2-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-10-17-15(8-1)13-6-5-7-14(12-13)16-9-2-4-11-18-16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLQVVRBSAUVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461092 | |

| Record name | 1,3-di(2-pyridyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136538-84-6 | |

| Record name | 1,3-di(2-pyridyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Di 2 Pyridyl Benzene and Its Derivatives

Established Synthetic Pathways for 1,3-Di(2-pyridyl)benzene

Cross-Coupling Reactions (e.g., Stille, Suzuki, Negishi)

Cross-coupling reactions are a cornerstone in the synthesis of biaryl and heteroaryl compounds, including this compound. These methods typically involve the palladium-catalyzed reaction of an organometallic reagent with an organic halide.

Stille Coupling: This reaction utilizes organotin compounds. For instance, ligands such as 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene have been synthesized via Stille cross-coupling methods. researchgate.net The reaction of 1,3-dibromo derivatives with 2-(tri-n-butylstannyl)pyridine, catalyzed by palladium, is a common approach. scispace.com However, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. mdpi.com

Suzuki Coupling: The Suzuki coupling reaction employs organoboron compounds, such as boronic acids or their esters, and is a widely used method for forming carbon-carbon bonds. wikipedia.org It has been utilized to synthesize derivatives of this compound. researchgate.netsmolecule.com For example, the reaction of 1,3,5-tribromobenzene (B165230) with 2-pyridylboronic acid derivatives can be used to create trisubstituted benzene (B151609) rings. A challenge in Suzuki coupling for pyridine-containing compounds is the potential for the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com

Negishi Coupling: The Negishi coupling involves the use of organozinc reagents. organic-chemistry.org This method has been applied to the synthesis of asymmetrically functionalized 1,3-di(2-pyridyl)benzenes. ljmu.ac.uk A notable advantage is the ability to prepare stable 2-pyridylzinc bromides directly from the corresponding bromopyridines for subsequent coupling reactions. researchgate.net The reaction often requires a palladium catalyst and a suitable ligand, with SPhos being identified as critical for the completion of some coupling reactions. researchgate.net

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst/Reagents | Key Features | Reference(s) |

| Stille Coupling | Organotin compounds | Palladium catalyst | High reactivity, but toxic reagents. | researchgate.netscispace.commdpi.com |

| Suzuki Coupling | Organoboron compounds | Palladium catalyst, Base | Widely used, potential for catalyst inhibition by product. | researchgate.netmdpi.comwikipedia.orgsmolecule.com |

| Negishi Coupling | Organozinc compounds | Palladium catalyst, Ligand (e.g., SPhos) | Utilizes stable organozinc reagents. | organic-chemistry.orgljmu.ac.ukresearchgate.net |

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing heterocyclic rings, including the pyridine (B92270) moieties found in this compound. smolecule.com This cycloaddition reaction typically involves an aza-diene and a dienophile. diva-portal.org Specifically, an inverse electron demand aza-Diels-Alder reaction of 1,2,4-triazines has been employed for the synthesis of pyridyl-containing aromatics. nih.govresearchgate.net This methodology has been used in a sequential approach, combined with cross-coupling reactions, to produce asymmetrically functionalized 1,3-di(2-pyridyl)benzenes. nih.govresearchgate.netresearchgate.netresearchgate.net The reaction of 3-(3-bromophenyl)-1,2,4-triazines can be a starting point for these synthetic routes. nih.govresearchgate.netresearchgate.net

Cyclization and Condensation Approaches

Cyclization and condensation reactions offer alternative pathways to this compound and its derivatives. One reported method involves the cobalt-catalyzed reaction of 1,3-dicyanobenzene (B1664544) with acetylene. acs.org Another approach is the Knoevenagel condensation, which can be followed by a cyclization step. nih.govnih.gov For example, the condensation of 1,3-diketones with cyanoacetamide in the presence of a basic catalyst can lead to the formation of substituted 2-pyridones, which are precursors to pyridyl compounds. researchgate.net Sequential reactions involving a Knoevenagel condensation followed by cyclization have been developed to produce indene (B144670) and benzofulvene derivatives, showcasing the utility of this strategy in ring formation. nih.govnih.gov

Strategies for Asymmetrically Functionalized this compound Derivatives

A significant area of research focuses on the synthesis of asymmetrically functionalized 1,3-di(2-pyridyl)benzenes, where the two pyridyl rings or the central benzene ring bear different substituents. A convenient and effective approach involves a combination of sequential aza-Diels-Alder reactions and Stille cross-coupling. nih.govresearchgate.netresearchgate.netresearchgate.net This strategy allows for the controlled introduction of different functional groups.

The general synthetic route can be summarized as follows:

Aza-Diels-Alder Reaction: A substituted 1,2,4-triazine, such as 3-(3-bromophenyl)-1,2,4-triazine, undergoes an aza-Diels-Alder reaction to form the first pyridyl ring attached to a brominated benzene core. nih.govresearchgate.net

Cross-Coupling Reaction: The remaining bromo substituent on the central phenyl ring serves as a handle for a subsequent cross-coupling reaction, such as a Stille coupling, to introduce the second, differently functionalized pyridyl group. nih.govresearchgate.net

This sequential methodology provides a versatile platform for creating a library of asymmetrically substituted this compound derivatives with tailored electronic and photophysical properties. nih.gov

Advancements in Yield Optimization and Reaction Selectivity

Optimizing reaction yields and controlling selectivity are crucial for the efficient synthesis of this compound and its derivatives.

In cross-coupling reactions, the choice of catalyst, ligand, and base can significantly impact the yield and selectivity. For instance, in Suzuki couplings, while Na2CO3 is a common base, sterically demanding substrates may require stronger bases like Ba(OH)2 or K3PO4 to achieve good yields. uwindsor.ca The development of highly active catalyst systems, such as those based on palladium with specific phosphine (B1218219) ligands (e.g., SPhos in Negishi coupling), has been shown to be critical for the successful coupling of challenging substrates. researchgate.net

For cyclopalladated derivatives of 1,3-bis(2-pyridyl)benzene, transmetalation from an organomercury(II) compound has been shown to be an effective method. acs.org The resulting mononuclear palladium complexes have demonstrated high catalytic activity in Heck reactions, with one complex achieving a turnover frequency of 280,000 h⁻¹ under microwave heating at 135 °C. smolecule.comacs.org

In condensation reactions, such as those used to form 1,3,5-tris(2-pyridyl)benzene, optimizing stoichiometric ratios, reflux times (ranging from 2 to 12 hours), and crystallization solvents are key to maximizing yields, which can range from 57% to 68%.

Coordination Chemistry of 1,3 Di 2 Pyridyl Benzene

General Principles of N^C^N Tridentate Coordination

1,3-Di(2-pyridyl)benzene acts as a tridentate, or "pincer," ligand, coordinating to a metal center through the two nitrogen atoms of the pyridyl rings and one carbon atom of the central benzene (B151609) ring. This N^C^N binding mode results in the formation of two five-membered chelate rings, which imparts significant thermodynamic and kinetic stability to the resulting complexes. The deprotonation of the central benzene ring to form a metal-carbon bond is a key feature of this coordination, classifying these compounds as cyclometalated complexes. rsc.org This strong covalent M-C bond significantly influences the electronic properties and reactivity of the metal center.

Cyclometallation Phenomena

Cyclometallation is a process where a ligand containing a C-H bond reacts with a metal center to form a metallacycle, involving the cleavage of the C-H bond and the formation of a metal-carbon bond. For this compound, the position of metallation on the central benzene ring is a critical aspect of its coordination chemistry, leading to different isomers with distinct properties. rsc.org

Metallation at the C^2 position of the central benzene ring is a common coordination mode for several transition metals, including platinum(II), ruthenium(II), and osmium(II). rsc.org This results in a symmetrical N^C^N coordination. For instance, the reaction of dpybH with platinum(II) precursors readily yields complexes where the metal is bound to the C^2 carbon. acs.org These complexes often exhibit square planar geometry, with the fourth coordination site occupied by an ancillary ligand, such as a halide. acs.orgrsc.org The strong ligand field imposed by the N^C^N pincer ligand in this configuration significantly raises the energy of the metal-centered d-d states, which often leads to highly efficient phosphorescence. rsc.orgacs.org

The regioselectivity of cyclometallation (C^2 vs. C^4) is influenced by several factors, including the nature of the metal ion, the electronic properties of the dpybH ligand, and the reaction conditions. rsc.org The preference of metals like platinum(II) for C^2 metallation is often attributed to the formation of thermodynamically stable five-membered chelate rings. For metals like iridium(III) and palladium(II), the kinetic and thermodynamic factors governing the C-H activation process can favor the C^4 position. rsc.org Furthermore, the regioselectivity can be controlled by modifying the dpybH ligand. Introducing substituents on the benzene ring can sterically or electronically block one position, thereby directing the metallation to the desired carbon atom. This strategy allows for the synthesis of specific isomers and the fine-tuning of the resulting complex's properties. rsc.org

Coordination with Specific Transition Metal Ions

Platinum(II) complexes of this compound are among the most extensively studied, primarily due to their remarkable luminescence properties. rsc.orgacs.org These complexes typically adopt a square-planar geometry with the dpyb ligand acting as a tridentate N^C^N pincer, cyclometalated at the C^2 position. acs.orgrsc.org The fourth coordination site is occupied by a monodentate ancillary ligand, which has a profound impact on the complex's photophysical and electrochemical characteristics.

The archetypal complex, [Pt(dpyb)Cl], exhibits intense, highly structured green phosphorescence in solution at room temperature, with high quantum yields. acs.org This emission is attributed to an excited state of primarily ligand-centered ³π-π* character. acs.org At higher concentrations, these complexes can form excimers, which display a broad, structureless, red-shifted emission band. acs.orgrsc.orgrsc.org

The nature of the ancillary ligand plays a crucial role in tuning the properties of these platinum(II) complexes. Replacing the chloride ligand with other groups can significantly alter the emission color, quantum yield, and lifetime. For example, the introduction of thiolate ancillary ligands leads to a dramatic change in the photophysical properties. acs.orgnih.gov The resulting complexes, of the form [Pt(dpyb)(SR)], exhibit strong red luminescence originating from a charge-transfer state between the thiolate/platinum moiety and the N^C^N ligand. acs.org This effect is demonstrated in the table below, which compares the photophysical properties of a chloro complex with a thiolate complex.

| Complex | Ancillary Ligand | Emission Color (Monomer) | Emission Color (Excimer/Aggregate) | Luminescence Mechanism |

| [Pt(dpyb)Cl] | Chloro | Green | Red | Ligand-centered (³π-π*) |

| [Pt(dpyb)(S-p-C6H4-OMe)] | Thiolate | Red | - | Metal-to-Ligand/Ligand-to-Ligand Charge Transfer (MLCT/LLCT) |

Furthermore, substituents on the this compound ligand itself can be used to fine-tune the electronic properties and, consequently, the emission characteristics of the platinum(II) complexes. For instance, introducing electron-withdrawing or electron-donating groups on the central phenyl ring or the pyridyl rings can shift the emission wavelength. rsc.orgunimi.it The introduction of trifluoromethyl groups into the pyridyl rings of the ligand has been shown to red-shift the excimer emission into the near-infrared (NIR) region. rsc.org

The structural motif of these square-planar complexes also allows for intermolecular interactions in the solid state or in concentrated solutions, leading to the formation of dimers or larger aggregates. These interactions, such as π-π stacking and Pt-Pt interactions, can significantly affect the luminescence properties, often resulting in red-shifted emission. nih.gov

The versatility in modifying both the primary N^C^N ligand and the ancillary ligand provides a powerful tool for designing platinum(II) complexes with tailored photophysical properties for various applications, including organic light-emitting diodes (OLEDs) and bioimaging. rsc.orgrsc.orgrsc.org

Palladium(II) Complexes: Pincer Derivatives and Catalytic Applications

The coordination of this compound (dpybH) with palladium(II) has led to the development of significant pincer-type complexes. These complexes typically feature a tridentate N^C^N coordination mode, where the central benzene ring is cyclometalated. The synthesis of C-2 cyclopalladated derivatives of dpybH has been successfully achieved through transmetalation reactions, notably using organomercury(II) compounds as precursors. This approach has yielded both C-2 mono- and dinuclear palladium complexes. researchgate.net

The pincer nature of the N^C^N ligand in these palladium species has been unequivocally confirmed by X-ray crystallography. researchgate.net The robust tridentate coordination of the pincer ligand imparts high thermal stability to the palladium complexes. acs.org This stability is a crucial factor in their catalytic performance. Furthermore, the square planar geometry of these d-8 Pd(II) pincer complexes leaves only one coordination site available for catalysis, which can prevent the formation of undesirable side products from ligand exchange processes. acs.org

Displacement of the coordinated halide in these complexes can lead to the formation of cationic species or dinuclear halide-bridged species. researchgate.net These structural variations can influence the catalytic activity of the complexes.

A key application of these palladium(II) pincer complexes is in catalysis, particularly in C-C coupling reactions. researchgate.net They have demonstrated high performance as catalysts in the Heck reaction of iodobenzene (B50100) and methyl acrylate, even at moderate temperatures. researchgate.net Under microwave heating conditions, one such complex exhibited an exceptionally high turnover frequency of up to 280,000 h⁻¹. researchgate.net The catalytic activity can be fine-tuned by modifying the steric and electronic properties of the pincer ligand, for instance, by altering the donor groups on the side arms. acs.org

| Complex Type | Synthetic Route | Key Structural Feature | Catalytic Application | Ref. |

| Mononuclear Cyclopalladated | Transmetalation from organomercury(II) precursor | N^C^N pincer coordination | Heck Reaction | researchgate.net |

| Dinuclear Halide-Bridged | Displacement of coordinated halide | Halide-bridged Pd centers | - | researchgate.net |

| Cationic Aqua Complex | Displacement of coordinated halide in presence of H₂O | [Pd(N-C-N)(H₂O)]⁺ | Heck Reaction | researchgate.net |

Iridium(III) Complexes: Ligand Field and Electronic Configurations

This compound and its derivatives are effective ligands for iridium(III), forming complexes with interesting photophysical properties. rsc.org In these complexes, the ligand typically acts as a tridentate N^C^N donor, leading to cyclometalation. However, unlike some other metals that favor metallation at the C2 position of the central benzene ring, iridium(III) often favors C4 metallation. rsc.org This preference can be altered through appropriate modification of the ligand structure to enforce the N^C^N binding mode. rsc.org

The coordination environment around the iridium(III) center is generally octahedral. nih.govacs.org The electronic properties and luminescence of these complexes are highly dependent on the other ligands present in the coordination sphere. rsc.org The ligand field created by the combination of the dpyb ligand and ancillary ligands dictates the energies of the metal-centered (d-d) and ligand-centered electronic states.

A wide range of emission efficiencies has been observed among Ir(III) complexes containing dpyb derivatives. rsc.org These variations can be rationalized by considering the frontier molecular orbitals. The design of the ligand allows for fine-tuning of the photophysical characteristics of the emitter. acs.org For instance, the introduction of different substituents on the ligand framework can modulate the HOMO-LUMO energy gap and, consequently, the emission color and efficiency. tandfonline.com Density functional theory (DFT) calculations are often employed to understand the electronic structure and photophysical properties of these iridium(III) complexes. tandfonline.com

| Complex Feature | Description | Influence on Properties | Ref. |

| Metallation Site | Predominantly C4, can be directed to C2 with ligand modification | Affects overall geometry and electronic structure | rsc.org |

| Coordination Geometry | Octahedral | Determines the splitting of d-orbitals and ligand field strength | nih.govacs.org |

| Ancillary Ligands | Various ligands complete the coordination sphere | Significantly impacts luminescence and emission efficiency | rsc.org |

| Electronic Transitions | Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Ligand Charge Transfer (LLCT) | Governs the photophysical properties of the complex | rsc.org |

Gold(III) Complexes: Protonation and Cycloauration

The coordination chemistry of this compound with gold(III) involves cycloauration to form stable organometallic complexes. The synthesis of these complexes often proceeds through a transmetalation step, for example, from an organomercury(II) precursor. nih.gov Direct auration of the ligand has been met with limited success. nih.gov

In these complexes, the dpyb ligand typically coordinates to the gold(III) center in a tridentate N^C^N fashion, forming a pincer complex. This coordination mode results in a square-planar geometry around the gold(III) ion, which is characteristic of d⁸ metal complexes. The strong Au-C bond formed during cyclometalation contributes to the stability of these compounds. researchgate.net

The reactivity of these gold(III) complexes has been explored, including their behavior in strongly acidic media. Notably, the N,C-chelated gold(III) complexes have shown remarkable stability, with no protolytic cleavage of the Au-C or Au-N bonds observed even in harsh conditions like aqua regia. researchgate.net

While specific studies on the protonation of this compound gold(III) complexes are not extensively detailed in the provided context, the isolobal relationship between a proton (H⁺) and the LAu⁺ fragment suggests that the LX₂Au⁺ fragment could also exhibit similar relationships. nsf.gov This implies that the gold(III) center in these complexes can influence the basicity of the pyridyl nitrogen atoms.

| Process | Description | Precursor/Reagent | Resulting Complex | Ref. |

| Cycloauration via Transmetalation | Transfer of the cyclometalated ligand from another metal to Au(III) | Organomercury(II) or Organopalladium(II) complexes | N^C^N pincer gold(III) complex | nih.gov |

| Stability in Acid | Resistance to cleavage of metal-ligand bonds | Strong acids (e.g., aqua regia) | Intact cyclometalated gold(III) complex | researchgate.net |

Iron(II), Ruthenium(III), Nickel(II), Copper(II), and Zinc(II) Coordination Architectures

The this compound ligand and its analogues have been used to construct a variety of coordination architectures with several first-row and second-row transition metals.

Iron(II) and Ruthenium(II/III): With iron(II), dpyb-type ligands can form mononuclear or polynuclear complexes. The coordination geometry around the iron center is often octahedral. researchgate.net These ligands have been incorporated into diverse structures, from discrete molecules to coordination polymers. mdpi.comresearchgate.net For ruthenium(II), similar to iridium(III), dpyb acts as a terdentate N^C^N ligand, leading to cyclometalated complexes with a C2-metallated central ring. rsc.org Systematic investigations of ruthenium(II) complexes with pyridyl-amine type ligands have focused on how factors like steric hindrance influence coordination modes and biological activities. nih.gov

Nickel(II): Nickel(II) complexes with dpyb-related pincer ligands have been synthesized. These complexes can be active catalysts in cross-coupling reactions, such as Kumada reactions. snnu.edu.cn The geometry around the nickel(II) center in these pincer complexes is typically square planar.

Copper(II) and Zinc(II): The coordination of dpyb-type ligands with copper(II) and zinc(II) can lead to the formation of various coordination architectures. The flexibility of the ligand backbone and the coordination preferences of the metal ion play a crucial role in determining the final structure. These structures can range from simple mononuclear complexes to more complex polynuclear assemblies.

| Metal Ion | Typical Coordination Mode | Resulting Architecture | Potential Application | Ref. |

| Iron(II) | Octahedral | Mononuclear, Dinuclear, Coordination Polymers | Catalysis, Anticancer Agents | mdpi.comresearchgate.net |

| Ruthenium(II/III) | Terdentate N^C^N (C2-metallation) | Mononuclear Cyclometalated Complexes | Luminescent Materials | rsc.orgnih.gov |

| Nickel(II) | Square Planar Pincer | Mononuclear Complexes | Catalysis (Kumada Coupling) | snnu.edu.cn |

| Copper(II) | Varies | Mononuclear/Polynuclear Complexes | - | - |

| Zinc(II) | Varies | Mononuclear/Polynuclear Complexes | - | - |

Supramolecular Assembly and Aggregation Behavior in Metal Complexes

The metal complexes of this compound and related pyridyl-based ligands are excellent building blocks for supramolecular chemistry due to their defined coordination geometries and potential for intermolecular interactions. semanticscholar.org The assembly of these complexes is driven by a combination of forces, including metal-ligand coordination, π-π stacking, and metallophilic interactions. rsc.org

The aggregation of these metal complexes can lead to the formation of well-defined nanostructures. nih.gov For example, platinum(II) complexes are known to form aggregates that exhibit distinct photophysical properties compared to the monomeric species. nih.govrsc.org The formation of excimers (excited-state dimers) is a common phenomenon in the aggregation of square-planar platinum(II) complexes, often leading to red-shifted emission. rsc.org

This self-assembly process can be influenced by external stimuli such as concentration, solvent, and temperature, allowing for control over the resulting supramolecular structures. nih.gov The aggregation behavior can significantly alter the photophysical properties of the complexes, leading to changes in emission color and intensity. beilstein-journals.org This phenomenon, known as aggregation-induced emission (AIE), is of great interest for applications in sensing and materials science. beilstein-journals.org The study of supramolecular assembly dynamics is crucial for understanding how these complex structures form and for designing new functional materials. nih.gov

| Interaction Type | Driving Force | Resulting Structure | Impact on Properties | Ref. |

| Metal-Ligand Coordination | Formation of coordinate bonds | Discrete macrocycles, cages, polymers | Defines the primary structure of the assembly | semanticscholar.org |

| π-π Stacking | Interaction between aromatic rings | Ordered stacks, aggregates | Influences emission properties (e.g., excimer formation) | rsc.orgrsc.org |

| Metallophilic Interactions | Attractive forces between metal centers | Dimers or larger aggregates | Can lead to new electronic transitions and altered photophysics | rsc.org |

| Hydrogen Bonding | Directional intermolecular forces | Controlled self-assembly into defined nanostructures | Contributes to the stability and morphology of the assembly | nih.gov |

Excited State Dynamics and Photophysical Properties of 1,3 Di 2 Pyridyl Benzene Metal Complexes

Luminescence Mechanisms: Phosphorescence and Exciplex/Excimer Formation

The luminescence of 1,3-di(2-pyridyl)benzene metal complexes is primarily governed by phosphorescence, a process involving emission from a triplet excited state. The strong spin-orbit coupling induced by the heavy metal atom, such as platinum(II), facilitates intersystem crossing from the singlet excited state to the triplet state, making phosphorescence a dominant decay pathway at room temperature. nih.gov These complexes are also known for their ability to form emissive bimolecular species, such as excimers and aggregates, particularly at higher concentrations. mdpi.commdpi.comnih.gov

Triplet Luminescence Characteristics and Quantum Yields

In dilute solutions, this compound platinum(II) complexes typically exhibit structured emission bands originating from the lowest triplet excited state (T1). mdpi.com This monomeric emission is often characterized by high photoluminescence quantum yields (Φlum). For instance, the parent complex, [Pt(dpyb)Cl], displays a high quantum yield of 0.60 in deaerated dichloromethane. cnr.itunimi.it The luminescence lifetimes are typically in the microsecond range, which is characteristic of phosphorescence. mdpi.comresearchgate.net For example, complexes like [Pt(1,3-bis(4-R-pyridin-2-yl)-4,6-difluoro-benzene)Cl] show lifetimes between 3.5 and 4.8 µs in dilute solutions. mdpi.com

The quantum yields can be remarkably high, with some derivatives approaching unity. For example, [Pt(bis(4-mesityl-pyridin-2-yl)-4,6-difluorobenzene)Cl] exhibits a quantum yield of 0.97 in degassed dichloromethane. mdpi.com Similarly, a platinum(II) complex with a 5-mesityl-1,3-di-(2-pyridyl)benzene ligand and a 1-phenyl-1H-tetrazole-5-thiolate ancillary ligand shows an impressive quantum yield of 0.90 in solution. unimi.it

| Complex | Solvent | Quantum Yield (Φlum) | Lifetime (τ) | Emission Max (λmax) | Reference |

| [Pt(dpyb)Cl] | CH2Cl2 | 0.60 | 7.2 µs | - | mdpi.comcnr.it |

| [Pt(1,3-bis(4-R-pyridin-2-yl)-4,6-difluoro-benzene)Cl] | CH2Cl2 | - | 3.5–4.8 µs | - | mdpi.com |

| [Pt(bis(4-mesityl-pyridin-2-yl)-4,6-difluorobenzene)Cl] | CH2Cl2 | 0.97 | - | - | mdpi.com |

| [Pt(5-mesityl-1,3-di-(2-pyridyl)benzene)(1-phenyl-1H-tetrazole-5-thiolate)] | CH2Cl2 | 0.90 | - | - | unimi.it |

| [Pt(1,3-bis(4-R-pyridin-2-yl)-4,6-difluoro-benzene)Cl] (R = CF3, H, NMe2) | - | 0.50–0.87 | 5–10 μs | - | mdpi.comrsc.org |

| [PtL2Cl] | CH2Cl2 | 0.89 | 4.06–4.09 µs | 480 nm | mdpi.com |

| [PtL3Cl] | CH2Cl2 | 0.95 | - | 478 nm | mdpi.com |

| [Pt(5-mesityl-1,3-di-(2-pyridyl)benzene)(1-phenyl-1H-tetrazole-5-thiolate)] (solid state) | - | 0.62 | - | - | unimi.it |

Exciplex/Excimer Emission Tuning

A key feature of these platinum(II) complexes is their tendency to form emissive excimers or aggregates at increased concentrations. mdpi.commdpi.com This results in the appearance of a new, broad, and structureless emission band at lower energy (red-shifted) compared to the monomeric emission. mdpi.comresearchgate.net For instance, for [Pt(1,3-bis(4-R-pyridin-2-yl)-4,6-difluoro-benzene)Cl] complexes, increasing the concentration leads to the growth of a structureless band around 690-704 nm. mdpi.com The formation of these bimolecular species is driven by intermolecular interactions, such as Pt-Pt and/or ligand-ligand π-stacking. cnr.itresearchgate.net

The emission from these excimers can be tuned. The introduction of trifluoromethyl groups into the pyridyl rings of the dpyb ligand has been shown to red-shift the excimer emission into the near-infrared (NIR) region. researchgate.netrsc.org This tunability is crucial for applications like NIR-OLEDs. researchgate.netrsc.org The steric hindrance introduced by bulky substituents can inhibit the formation of these emissive bimolecular states. mdpi.com For example, introducing a bulky mesityl group on the cyclometallated phenyl ring can hamper the face-to-face approach required for excimer formation. mdpi.com

Aggregation-Induced Emission Phenomena

Aggregation-induced emission (AIE) is another important photophysical phenomenon observed in some this compound metal complexes. nih.gov In contrast to aggregation-caused quenching, AIE-active complexes are weakly emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. ub.edu For some iridium(III) complexes, π-stacking interactions between adjacent pyridyl rings in the aggregated state lead to different energy level ordering compared to the solution phase, resulting in enhanced emission. ub.edu

Tuning Luminescence Properties through Ligand Modification

The photophysical properties of this compound metal complexes can be systematically tuned by modifying the ligand structure. This includes introducing various substituents to the dpyb ligand or changing the ancillary ligands coordinated to the metal center. rsc.orgresearchgate.netcnr.it

Substituent Effects on Emission Wavelength and Quantum Yield

The introduction of electron-donating or electron-withdrawing substituents onto the dpyb ligand is a powerful strategy for tuning the emission color and quantum yield. mdpi.comrsc.org For instance, in the [Pt(1,3-bis(4-R-pyridin-2-yl)-4,6-difluoro-benzene)Cl] series, a blue-shift in the monomer emission energy is observed as the substituent 'R' on the pyridine (B92270) ring changes from electron-withdrawing (CF3, 496 nm) to hydrogen (H, 472 nm) and then to electron-donating (NMe2, 453 nm). rsc.orgcnr.it Despite these shifts, high quantum yields between 0.50 and 0.87 are generally maintained. mdpi.comrsc.org

The position of the substituent also plays a crucial role. Introducing a bulky mesityl group at the para-position of the pyridine rings can hinder the formation of aggregates, leading to excellent quantum yields even in concentrated solutions. mdpi.com Similarly, substituting the central phenyl ring of the dpyb ligand can also modulate the emission properties. researchgate.netcnr.it For example, complexes with a 2-thienyl or 4-diphenylamino-phenyl substituent on the dpyb ligand have shown higher quantum yields compared to their related chloride complexes. researchgate.netcnr.it

| Complex Series | Substituent (R) | Emission Wavelength (λmax) | Quantum Yield (Φlum) | Reference |

| [Pt(1,3-bis(4-R-pyridin-2-yl)-4,6-difluoro-benzene)Cl] | CF3 | 496 nm | 0.50–0.87 | rsc.orgcnr.it |

| [Pt(1,3-bis(4-R-pyridin-2-yl)-4,6-difluoro-benzene)Cl] | H | 472 nm | 0.50–0.87 | rsc.orgcnr.it |

| [Pt(1,3-bis(4-R-pyridin-2-yl)-4,6-difluoro-benzene)Cl] | NMe2 | 453 nm | 0.50–0.87 | rsc.orgcnr.it |

| [Pt(1,3-bis(4-triphenylamine-pyridin-2-yl)-4,6-difluoro-benzene)Cl] | - | 562 nm | 0.88–0.90 | mdpi.comcnr.it |

| [Pt(1,3-bis(4-triphenylamine-pyridin-2-yl)-5-triphenylamine-benzene)Cl] | - | 561 nm | 0.88–0.90 | cnr.it |

| [Pt(1,3-bis(4-triphenylamine-pyridin-2-yl)-5-mesityl-benzene)Cl] | - | 549 nm | 0.88–0.90 | cnr.it |

Influence of Ancillary Ligands on Excited States

The ancillary ligand, which is the ligand other than the primary dpyb ligand, also has a significant impact on the excited state properties of the complex. mdpi.comunimi.it Replacing the chloride ancillary ligand with other groups like isothiocyanate, acetylide, or thiolate can modulate the luminescence. mdpi.comcnr.it

For example, substituting the chloride with an isothiocyanate or acetylide can maintain high luminescence. mdpi.comcore.ac.uk In some cases, acetylide ancillary ligands can even lead to superior quantum yields compared to the corresponding chloro complexes. core.ac.uk Conversely, N^C^N-Pt–OPh complexes have been found to have lower quantum yields than the related chlorido complexes. mdpi.com

The introduction of thiolate co-ligands can cause profound changes in the photophysical properties. worktribe.comacs.org It often leads to the appearance of a new, broad, structureless emission band in the red region of the spectrum, which is attributed to a charge-transfer transition from the thiolate/platinum to the NCN ligand. worktribe.com However, certain thiolate-containing complexes have demonstrated exceptionally high quantum yields, such as the [Pt(5-mesityl-1,3-di-(2-pyridyl)benzene)(1-phenyl-1H-tetrazole-5-thiolate)] complex with a quantum yield of 0.90. unimi.it The nature of the ancillary ligand can have a limited effect on the emission wavelength, with the substituent on the terdentate dpyb ligand being the primary determinant of the emission color. cnr.it

Photochromic Modulation of Luminescence

The ability to externally control the luminescence of a material is a highly desirable feature for applications in molecular switches and sensors. Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, offers a direct pathway to modulate luminescence. In the context of this compound metal complexes, this has been achieved by incorporating a photochromic unit into the ligand framework.

A notable example involves the integration of a dithienylethene (DTE) unit at the para-position of the central phenyl ring of the dpyb ligand in cyclometalated platinum(II) complexes. acs.orgnih.gov The DTE unit can be reversibly switched between an open and a closed form using light. This isomerization process directly influences the luminescence of the platinum complex. acs.org The open form of the DTE-substituted complex is typically emissive, while the closed form can quench the luminescence. This on/off switching of emission is a clear demonstration of photomodulation. acs.orgnih.gov

Spectroscopic Analysis of Photophysical Behavior (e.g., UV-Vis Absorption, Photoluminescence, Lifetime Measurements)

The photophysical properties of this compound metal complexes are extensively studied using a suite of spectroscopic techniques. These methods provide detailed insights into the electronic structure and excited-state dynamics of these compounds.

UV-Vis Absorption Spectroscopy is fundamental to understanding the electronic transitions within these complexes. The absorption spectra of platinum(II) complexes with dpyb ligands typically exhibit intense bands in the UV region (around 260–320 nm), which are assigned to spin-allowed ¹π-π* intraligand transitions of the cyclometalating dpyb ligand. mdpi.comworktribe.com At lower energies, in the range of 340–420 nm, bands of lower intensity are observed. mdpi.com These are often attributed to charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or, in some cases, intraligand charge transfer (ILCT) when appropriate substituents are present. mdpi.comrsc.org The replacement of an ancillary ligand, for instance, a chloride with a thiolate, can introduce new low-energy absorption bands assigned to a π(S)/d(Pt) → π*(N^C^N) charge-transfer transition. nih.govacs.org

Photoluminescence (PL) Spectroscopy reveals the emissive properties of the complexes. Upon excitation, many dpyb-metal complexes exhibit strong phosphorescence at room temperature, a consequence of the heavy metal center facilitating intersystem crossing to the triplet state. For example, the parent [Pt(dpyb)Cl] complex displays a structured green emission. rsc.org The emission color can be tuned by modifying the dpyb ligand or the ancillary ligands. Electron-donating groups on the central phenyl ring or electron-withdrawing groups on the pyridine rings can lead to a red-shift in the emission, while the opposite substitutions cause a blue-shift. rsc.orgmdpi.com For instance, introducing a triphenylamine (B166846) substituent on the pyridine rings causes a significant red-shift in the emission. rsc.org Similarly, replacing a chloride ligand with a thiolate ligand can shift the emission from green to red. nih.govacs.org At higher concentrations, some complexes show a second, lower-energy emission band due to the formation of emissive excimers or aggregates. rsc.orgresearchgate.net

Luminescence Lifetime Measurements provide information about the decay kinetics of the excited state. Platinum(II) complexes with dpyb ligands often exhibit luminescence lifetimes in the microsecond range, which is characteristic of phosphorescence. mdpi.comrsc.org For example, dilute, deaerated solutions of some [Pt(dpyb)Cl] derivatives show lifetimes between 3.5 and 4.8 µs. mdpi.com The lifetime can be influenced by the substituents on the dpyb ligand and by the ancillary ligand. mdpi.comnih.gov Temperature can also affect the lifetime, although the rigid N^C^N coordination often minimizes temperature-dependent non-radiative decay, leading to similar lifetimes at 77 K and room temperature. mdpi.com

The following interactive table summarizes the key spectroscopic data for a selection of this compound metal complexes.

Non-radiative Decay Pathways and Energy Gap Law Considerations

A key consideration is the rigidity of the molecular structure. The terdentate N^C^N coordination of the dpyb ligand imparts significant rigidity to the complex, which helps to minimize distortions in the excited state. mdpi.commdpi.com Such distortions are a major source of non-radiative decay in less rigid systems, like those with bidentate ligands. mdpi.commdpi.com This structural rigidity is a primary reason for the high luminescence quantum yields often observed in dpyb-based platinum(II) complexes. mdpi.com

Another critical factor is the presence of low-lying, non-emissive excited states, such as metal-centered d-d states. The strong ligand field created by the cyclometalating dpyb ligand raises the energy of these d-d states, effectively removing this pathway for non-radiative decay. mdpi.commdpi.com This contrasts with related complexes like [Pt(terpyridine)Cl]⁺, which are non-emissive due to accessible d-d states. mdpi.com

The Energy Gap Law provides a theoretical framework for understanding one of the major non-radiative decay mechanisms. It predicts that the rate of non-radiative decay increases exponentially as the energy gap between the emitting excited state and the ground state decreases. rsc.orgntu.edu.tw This means that complexes emitting at lower energies (e.g., in the red or near-infrared region) are expected to have lower quantum yields due to faster non-radiative decay.

This trend is generally observed in series of dpyb-metal complexes where the emission energy is systematically tuned. For example, in a series of platinum(II) thiolate complexes, the non-radiative decay rate constants were found to increase as the emission energy decreased, in line with the Energy Gap Law. nih.gov However, strategies exist to overcome the limitations imposed by the Energy Gap Law. One approach is to design molecules where the vibronic coupling between the excited state and the ground state is minimized. researchgate.net For instance, the formation of metal-metal-to-ligand charge transfer (MMLCT) excimeric states in dimers of some platinum complexes has been shown to reduce the internal reorganization energy, thus suppressing non-radiative decay and enabling high quantum yields even for near-infrared emission. ntu.edu.twresearchgate.net

The following table presents photophysical data for a series of platinum(II) complexes, illustrating the relationship between emission energy and decay rates.

Applications of 1,3 Di 2 Pyridyl Benzene Based Materials in Advanced Technologies

Organic Light-Emitting Diodes (OLEDs) and White OLEDs (WOLEDs)

Platinum(II) complexes incorporating a cyclometalated 1,3-di(2-pyridyl)benzene ligand have been extensively developed as phosphorescent emitters in OLEDs. rsc.org These materials are capable of harvesting both singlet and triplet excitons, which can theoretically lead to an internal quantum efficiency of 100%. cnr.it A key feature of these complexes is their tendency to exhibit dual phosphorescence: a higher-energy, structured band from the monomeric form and a lower-energy, broad band from excimer or aggregate states. rsc.org This dual emission is a valuable tool for creating single-dopant white OLEDs (WOLEDs), where a balance between the monomer (typically blue or green) and excimer (typically red) emissions can generate white light. rsc.orgresearchgate.netspiedigitallibrary.org

Similarly, fluorination of the central benzene (B151609) ring can tune emission. The complex [Pt(1,3-bis(pyridin-2-yl)-4,6-difluoro-benzene)Cl] was used to create bluish-green OLEDs with a quantum efficiency (QE) of 7.8% and power efficiency (PE) of 6.9 lm W⁻¹. rsc.org Adding methyl groups to the pyridine (B92270) rings in a related structure improved the QE to 13.0% and shifted the color coordinates closer to true blue. rsc.org The ancillary ligand attached to the platinum center also plays a crucial role. Replacing a chloride ligand with a suitable thiolate, such as 1-phenyl-1H-tetrazole-5-thiolate, on a platinum complex with 5-mesityl-1,3-di-(2-pyridyl)benzene resulted in an impressive luminescence quantum yield of 0.90 in solution. unimi.itrsc.org

The following table summarizes the performance of various OLEDs based on this compound derivatives.

| Emitter Complex (Abbreviation) | Dopant Conc. | Max EQE (%) | Power Eff. (lm W⁻¹) | Luminance Eff. (cd A⁻¹) | Emission Color / CIE (x, y) |

| [Pt(bis(4-Mes-py)-4,6-dFb)Cl] | 8 wt% | - | - | - | Blue (0.13, 0.29) |

| [Pt(1,3-bis(pyridin-2-yl)-4,6-difluoro-benzene)Cl] | 5 wt% | 7.8 | 6.9 | 15.9 | Bluish-Green (0.19, 0.42) |

| [Pt(1,3-bis(4-Me-py)-4,6-difluoro-benzene)Cl] | 5 wt% | 13.0 | 9.3 | 26.0 | Blue-shifted (0.18, 0.35) |

| FPtCl in WOLED | 5% | - | - | - | White |

| Pt3 | 8% | - | - | - | Yellow |

Data sourced from references rsc.orgresearchgate.netmdpi.com.

The development of solution-processable OLEDs is a key goal for reducing manufacturing costs compared to the more expensive vacuum-deposition techniques. unimi.itrsc.org The solubility of the emitter material is paramount for this approach. Platinum(II) complexes of this compound have been specifically designed to have excellent solubility, enabling their use in convenient solution-based fabrication. unimi.itrsc.org

For example, a platinum(II) complex bearing a 5-mesityl-1,3-di-(2-pyridyl)benzene ligand and a 1-phenyl-1H-tetrazole-5-thiolate coligand was noted for its excellent solubility. unimi.itrsc.org This property allowed for the creation of green solution-processed OLEDs with a maximum external quantum efficiency (EQE) comparable to devices made via vacuum techniques. unimi.itrsc.org Furthermore, by varying the concentration of this complex, the emission color of the OLED could be tuned. unimi.itrsc.org Other cyclometalated platinum(II) complexes, such as those with 5-fluoro-1,3-di(2-pyridyl)benzene (FPtCl) and 5-methyl-1,3-di(2-pyridyl)benzene derivatives, have also been successfully employed as triplet emitters in solution-processed, multilayer OLEDs and WOLEDs. rsc.orgresearchgate.net The substitution of a chlorido ligand with 4-phenylthiazole-2-thiolate in a series of [Pt(5-R-1,3-di(2-pyridyl)benzene)Cl] complexes also yielded materials suitable for solution-processable devices, with one derivative being used to fabricate a yellow OLED. mdpi.com

Extending the emission of OLEDs into the near-infrared (NIR) region (typically >700 nm) is a significant challenge but is crucial for applications in fields like night-vision displays, optical communications, and medical sensing. The challenge lies in the fact that as the emission energy decreases, non-radiative decay pathways tend to become more dominant, reducing efficiency. researchgate.net

Derivatives of this compound have proven to be excellent candidates for NIR-OLEDs. A key strategy involves tuning the excimer emission. The parent complex, N^C^N-1,3-di(2-pyridyl)benzene platinum chloride (PtL¹Cl), displays green monomer emission and red excimer emission around 690 nm. researchgate.netrsc.org By introducing electron-withdrawing trifluoromethyl (CF₃) groups onto the pyridyl rings of the ligand, the excimer emission band can be significantly red-shifted into the NIR region. researchgate.netrsc.org OLEDs fabricated using neat films of these modified complexes as the emitting layer showed electroluminescence that was uniquely excimer-like and extended well into the NIR. researchgate.netrsc.org Another approach involves attaching π-delocalized donor groups to the 5-position of the central phenyl ring. Complexes such as trans-5-(p-(N,N-diphenylamino)styryl)-1,3-di(2-pyridyl)benzene platinum(II) chloride (PtL2Cl) have emerged as excellent candidates for NIR-OLEDs, demonstrating efficient electroluminescence in this region despite having a low photoluminescence quantum yield in solution. researchgate.networktribe.com

Second-Order Nonlinear Optical (NLO) Materials

Second-order NLO materials are essential for technologies that involve manipulating light, such as optical data processing and electro-optical switching. unimi.itscispace.com A large NLO response requires a molecule to be non-centrosymmetric and to possess low-energy charge-transfer transitions. scispace.comresearchgate.net Cyclometalated platinum(II) complexes featuring the this compound ligand have demonstrated significant potential in this area, often showing enhanced NLO efficiency compared to related structures. unimi.itscispace.com

The NLO response in cyclometalated platinum(II) complexes of this compound is primarily driven by charge-transfer (CT) transitions. unimi.itscispace.com Typically, this involves a metal-to-ligand charge transfer (MLCT) from the platinum center to the cyclometalated ligand. scispace.comsemanticscholar.org The efficiency of the NLO response is quantified by the product of the molecular dipole moment (μ) and the vector component of the first hyperpolarizability tensor (β), often measured via the Electric Field Induced Second Harmonic (EFISH) generation technique as µβEFISH. worktribe.com

Research has shown that the µβEFISH value can be effectively tuned by modifying the substituent at the 5-position of the central benzene ring. worktribe.com Introducing π-delocalized donor groups significantly enhances the NLO response. semanticscholar.org For instance, the cyclometalated Pt(II) chloro complex of trans-5-(p-(N,N-diphenylamino)styryl)-1,3-di(2-pyridyl)benzene exhibits a good second-order NLO response. unimi.itscispace.com The investigated complexes often show a negative µβEFISH value, which indicates that the dipole moment in the excited state is lower than in the ground state, consistent with a dominant NLO response arising from a Pt-to-ligand charge transfer. scispace.comsemanticscholar.org

The table below presents NLO data for several this compound derivatives and their platinum complexes.

| Compound | μ (D) (calc.) | μβEFISH (10⁻⁴⁸ esu) | βEFISH (10⁻³⁰ esu) |

| Pt-1 | 10.7 | -880 | -82 |

| Pt-2 | 10.2 | -480 | -47 |

| Pt-3 | 10.2 | -800 | -78 |

| Pt-Gua | 10.1 | -1600 | -158 |

| Pt-Th-NO₂ | 13.9 | -1200 | -86 |

Data represents complexes with different π-delocalized donor groups at the 5-position of the this compound ligand, measured in DMF at 1.907 µm. Sourced from references unimi.itscispace.com.

The ability to switch NLO properties on and off using an external stimulus like light is highly desirable for creating molecular switches for photonic technologies. This has been achieved by integrating a photochromic unit into the structure of this compound platinum(II) complexes. acs.org

Specifically, a dithienylethene (DTE) unit, known for its reversible photoisomerization between an open and a closed form, was connected to the central phenyl ring of the platinum complex. acs.orgunimi.it Upon irradiation with UV light, the DTE unit converts from its open form to its closed form, and this process can be reversed with visible light. This photoisomerization leads to a significant and reversible modulation of the second-order NLO properties, which was observed both in solution and in thin films. acs.orgunimi.it This efficient photochromism provides a pathway for creating reversible NLO switches based on this compound materials. acs.org

Chemical Sensing and Chemodetection

Materials derived from this compound have emerged as promising candidates for the development of chemical sensors. smolecule.com Their utility in this field is largely attributed to the responsive nature of their coordination complexes, which can exhibit changes in their optical or electronic properties upon interaction with specific analytes.

Metal Ion Sensing Mechanisms

The core principle behind the metal ion sensing capabilities of this compound-based materials lies in the specific and often strong interactions between the pyridyl nitrogen atoms and various metal cations. This coordination can induce significant changes in the electronic structure of the molecule, leading to observable phenomena such as fluorescence quenching or enhancement. nih.gov

One prominent mechanism is the ligand-to-metal charge transfer (LMCT) process that can occur in the excited state upon coordination with a metal ion. nih.gov This interaction can create a non-radiative deactivation pathway for the excited state, resulting in the quenching of fluorescence emission. nih.gov For instance, fluoroionophores based on a 1-(2-pyridyl)-4-styrylpyrazole structure, which contains a bidentate pyridyl-type nitrogen arrangement, have demonstrated high selectivity for mercury (Hg²⁺) ions through a fluorescence "turn-off" mechanism. nih.gov The coordination of Hg²⁺ to the ligand facilitates the LMCT process, leading to a detectable decrease in fluorescence. nih.gov

The design of these sensors often involves creating a specific binding pocket for the target metal ion, where the pyridyl groups of this compound or its derivatives are strategically positioned for optimal coordination. researchgate.net The selectivity of the sensor can be tuned by modifying the steric and electronic properties of the ligand, for example, by introducing different functional groups on the benzene or pyridine rings. researchgate.net

| Sensing Mechanism | Description | Example Ion | Reference |

| Fluorescence Quenching | Coordination with the metal ion creates a non-radiative decay pathway, often through Ligand-to-Metal Charge Transfer (LMCT), reducing fluorescence intensity. | Hg²⁺ | nih.gov |

| Fluorescence Enhancement | Binding of the metal ion restricts intramolecular motion or other non-radiative processes, leading to an increase in fluorescence intensity. | Zn²⁺ | acs.org |

Vapochromic and Solvatochromic Sensing Architectures

Platinum(II) complexes incorporating the this compound (N^C^N) pincer ligand have shown significant promise as vapochromic and solvatochromic sensors. rsc.orgcsic.esresearchgate.net These materials exhibit color changes in response to the presence of volatile organic compounds (VOCs) or different solvents. rsc.orgcsic.es The sensing mechanism is often related to non-covalent interactions between the platinum complex and the analyte molecules, which can alter the intermolecular Pt···Pt distances in the solid state. rsc.orgresearchgate.net

The crystal packing and the presence of voids within the crystalline structure are crucial for the vapochromic response. rsc.orgcsic.es For example, in a series of [Pt(N^C(R)^N)(CN)] complexes, where the R group is varied, the cyanide ligand and the R substituents can be involved in hydrogen bonding that creates voids. rsc.orgcsic.es These voids can accommodate solvent molecules, influencing the Pt···Pt separation and, consequently, the color and luminescent properties of the material. rsc.orgcsic.es Some of these complexes display rapidly reversible vapochromism and solvatochromism when exposed to volatiles such as methanol, ethanol, acetone, and dichloromethane. rsc.orgcsic.es

The ability to tune the vapochromic and solvatochromic properties by modifying the substituents on the this compound ligand highlights the versatility of this platform for creating selective chemical sensors for VOCs. rsc.orgcsic.esresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and its isomers serve as valuable building blocks in the construction of metal-organic frameworks (MOFs) and coordination polymers. smolecule.commdpi.com These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended porous networks with potential applications in various fields. mdpi.comcymitquimica.com

Design Principles for Porous Materials

The design of porous materials using this compound-based ligands follows the principles of reticular chemistry, where the geometry and connectivity of the molecular building blocks dictate the topology and properties of the resulting framework. researchgate.net The directional nature of the pyridyl groups in this compound and its isomers allows for the predictable construction of frameworks with specific dimensionalities and pore structures.

Key design principles include:

Metal Ion Coordination Sphere: The preferred coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar) plays a crucial role in directing the assembly of the framework.

Interpenetration: The formation of two or more independent frameworks that are intertwined within each other can occur, which reduces the pore volume but can enhance the stability and selectivity of the material. nih.gov

Functionalization: Introducing functional groups onto the benzene or pyridine rings of the ligand can modify the pore chemistry, size, and surface properties, allowing for the tuning of the material's performance in specific applications. csic.es

Flexibility: The incorporation of flexible linkers or the use of specific ligand conformations can lead to "soft" or flexible porous coordination polymers that can respond to external stimuli like guest molecules. nih.gov

Gas Storage and Separation Applications

The porous nature of MOFs and coordination polymers constructed from dipyridylbenzene ligands makes them suitable for gas storage and separation applications. smolecule.comnih.gov The uniform pore size and the ability to tailor the pore environment at the molecular level are key advantages.

For example, a highly porous metal-organic framework, Zn₂(TCPP)(DPyBz), constructed using 1,4-di(4-pyridyl)benzene as a pillar, exhibits a high BET surface area of 1,324 m² g⁻¹ and shows selective capture of CO₂ and light hydrocarbons. ossila.com The framework consists of 2D layers formed by zinc paddlewheel units and tetracarboxylate ligands, which are then pillared by the dipyridylbenzene ligand to create a 3D structure. ossila.com

Soft porous coordination polymers have also been synthesized that exhibit structural changes upon gas sorption. nih.gov This flexibility can lead to unique sorption behaviors, such as "crossover sorption," where the material's affinity for two different gases reverses with a change in temperature. nih.gov This property is particularly interesting for developing advanced gas separation technologies.

Organic Electronics beyond OLEDs

While this compound derivatives have been explored in Organic Light-Emitting Diodes (OLEDs), their application in organic electronics extends to other devices such as light-emitting electrochemical cells (LEECs) and polymer solar cells. rsc.orgresearchgate.net

In the context of light-emitting electrochemical cells (LEECs) , dinuclear platinum(II) complexes bridged by a pyrazolate ligand and featuring the this compound (N^C^N) ligand have demonstrated bright and efficient electroluminescence. nih.gov These complexes exhibit strong red metal-metal-to-ligand charge transfer emission and have achieved high absolute quantum yields in both solution and solid state. nih.gov LEECs fabricated with these materials are among the brightest and most efficient reported for dinuclear compounds. nih.gov Additionally, star-shaped and linear polynuclear Ru(II) complexes incorporating 2-(2'-pyridyl)benzimidazolyl derivatives have been used to fabricate deep red light-emitting devices that behave as LEECs. nih.gov

In the realm of polymer solar cells (PSCs) , an alcohol-soluble amino-functionalized organic platinum(II) complex, Pt-N, which is a derivative of [PtCl(this compound)], has been successfully employed as a cathode interlayer. molaid.com Its inclusion in PSCs has led to a significant power conversion efficiency of up to 8.89%. molaid.com Furthermore, pyridine-based compounds, in general, are being investigated as electron transporting layers (ETLs) in organic solar cells, demonstrating that they can lead to devices with high fill-factors and power conversion efficiencies. rsc.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for investigating the properties of molecules containing the 1,3-di(2-pyridyl)benzene ligand. preprints.orgacs.orgnih.gov These computational methods are routinely used to calculate the ground and excited-state properties of dpb and its metal complexes, offering a molecular-level understanding of their behavior. rsc.orgrsc.org DFT is employed to optimize ground-state geometries and analyze electronic structures, while TD-DFT is used to simulate electronic absorption and emission spectra, providing crucial information about excited states. acs.orgnih.govbohrium.com The accuracy of these calculations allows for reliable predictions, with calculated excitation energies often showing good agreement with experimental values. acs.orgnih.gov

DFT calculations are fundamental in determining the optimized molecular geometry of this compound and its coordination compounds. rsc.orgrsc.org For instance, in platinum(II) pincer complexes, DFT is used to model the square-planar geometry around the metal center, which is a characteristic feature of these compounds. preprints.orgresearchgate.net The calculations provide precise data on bond lengths and angles, which often match well with experimental data obtained from X-ray diffraction studies. rsc.orgbohrium.com

The electronic structure of these complexes has also been thoroughly analyzed. rsc.orgrsc.org In cyclometalated platinum(II) complexes, the valence metal d orbitals are typically high-lying. researchgate.net The electronic distribution can be significantly influenced by substituents on either the pyridyl or the central benzene (B151609) rings of the dpb ligand. mdpi.com For example, studies on platinum(II) complexes with substituted dpb ligands have shown that the introduction of fluorine atoms or trifluoromethyl groups can stabilize the frontier orbitals. rsc.org DFT calculations reveal the nature of the bonding, such as the complex interplay of covalent, hyperconjugative, and hydrogen-bonding interactions in the fixation of CO2 by a Pt(II)-dpb catalyst. preprints.org

| Parameter | Complex | Calculated Value | Experimental Value |

| Bond Length (Ir-C) | Iridium(III) Complex 1 | Matches experimental data | - |

| Geometry | Platinum(II) Complexes | Pseudo-octahedral/Square-planar | - |

Table 1: Selected DFT-Calculated Geometrical Parameters for Metal Complexes Containing this compound. Data sourced from relevant computational studies. bohrium.comresearchgate.net

TD-DFT is the primary computational method for investigating the excited electronic states and analyzing electronic transitions in dpb-based systems. preprints.orgacs.org These calculations allow for the simulation of UV-Vis absorption spectra and provide assignments for the observed electronic transitions. preprints.orgrsc.orgrsc.org

In studies of platinum(II) complexes of dpb, TD-DFT calculations have been used to assign absorption bands to specific electronic transitions. acs.orgnih.gov Typically, high-intensity bands in the UV region are assigned to ¹π–π* intraligand transitions centered on the dpb ligand. mdpi.com Lower energy bands are often attributed to charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or halide-to-ligand charge transfer (XLCT). acs.orgmdpi.com For example, in [Pt(dpb)Cl], the lowest triplet (T₁) and first singlet (S₁) excited states were calculated to have significant d-π* charge-transfer character, estimated at 25% and 32%, respectively. acs.orgnih.gov This mixed-state character is consistent with observed emission lifetimes and energy shifts. acs.orgnih.gov

Furthermore, TD-DFT calculations can elucidate the nature of emissive states. In many Pt(II)-dpb complexes, monomeric emission in the green or blue region and excimer/aggregate emission in the red region are observed. rsc.org TD-DFT helps to understand the electronic origin of these different emissive pathways. rsc.orgrsc.org The assignments of emission bands in experimental spectra, including those for different isomers, are often supported by TD-DFT calculations. researchgate.net

Frontier Molecular Orbital (FMO) Theory in Rationalizing Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for rationalizing the electronic and photophysical properties of this compound and its complexes. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of the molecule's behavior. bohrium.commdpi.com

In Pt(II) complexes featuring the N^C^N-coordinating dpb ligand, the HOMO is generally dominated by contributions from the central phenyl ring and the platinum d-orbitals, while the LUMO is primarily localized on the pyridyl rings. mdpi.commdpi.com This spatial separation of the frontier orbitals is a hallmark of these systems and has significant implications for their photophysical properties.

This distinct localization allows for the independent tuning of the HOMO and LUMO energy levels by introducing specific substituents at different positions on the dpb ligand. mdpi.com For instance, adding electron-withdrawing groups to the pyridyl rings can lower the LUMO energy, while modifying the central benzene ring affects the HOMO energy. This strategic modification is a powerful tool for controlling the emission color of phosphorescent materials from blue to red. rsc.orgmdpi.com In photocatalysis, the modulation of these orbitals through ligand substitution can also alter the excited-state reduction potentials, which is critical for processes like the reductive quenching of the catalyst. preprints.org

| Complex/Ligand | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Orbital Character |

| [Pt(dpb)Cl] | - | - | - | HOMO: Phenyl/Pt(d); LUMO: Pyridyl |

| [Ni(Me₂dpb)Cl] | - | - | - | LUMO: Ligand-centered π |

| [Pd(Me₂dpb)Cl] | - | - | - | LUMO: Ligand-centered π |

| [Pt(Me₂dpb)Cl] | - | - | - | LUMO: Ligand-centered π* |

| Iridium(III) Complex 3 | Smallest HOMO value | - | Largest ΔE(LUMO-HOMO) | - |

Table 2: Frontier Molecular Orbital Characteristics for selected this compound (dpb) containing complexes. The table highlights the general localization and relative energies of the HOMO and LUMO. bohrium.commdpi.commdpi.com

Computational Approaches for Predicting Photophysical and Catalytic Behavior

Computational chemistry provides powerful predictive models for the photophysical and catalytic properties of compounds based on this compound. rsc.orgmdpi.com By simulating molecular behavior, these approaches can screen potential candidates and guide synthetic efforts toward materials with desired functionalities.

In the realm of photophysics, TD-DFT calculations are used to predict emission energies, which correlate to the color of light produced by an OLED. bohrium.comdoi.org These methods can also help rationalize luminescence quantum yields and lifetimes by analyzing the character of the lowest excited states. acs.orgnih.gov For example, calculations have successfully explained why some complexes are highly emissive while others are not, by identifying the presence of low-lying "dark" d-d excited states that provide pathways for non-radiative relaxation. mdpi.com Computational screening of different ancillary ligands or substituents on the dpb framework helps in designing complexes with specific emission colors, from blue to near-infrared (NIR). rsc.orgresearchgate.netrsc.org

For catalysis, DFT calculations have been employed to map out entire reaction mechanisms. A notable example is the study of photocatalytic CO₂ reduction to CO using a Pt(II)-dpb complex. preprints.org DFT calculations were used to:

Simulate the absorption spectrum to ensure the catalyst can be activated by light. preprints.org

Calculate excited-state reduction potentials to confirm the feasibility of the reductive quenching step. preprints.org

Determine the bond dissociation energies for CO₂ fixation, showing the process to be favorable. preprints.org

Furthermore, computational methods are used to predict other properties like second-order nonlinear optical (NLO) responses, which are important for applications in photonics. researchgate.net By calculating hyperpolarizabilities, researchers can identify promising candidates for NLO materials. researchgate.netscispace.com

| Property Predicted | Method | System Studied | Key Finding |

| Phosphorescence Emission | TD-DFT | Iridium(III) Complexes | Emission wavelengths calculated at 607, 634, and 698 nm depending on substitution. bohrium.com |

| Emission Color Tuning | TD-DFT | Pt(II) Complexes | Substituents on pyridyl rings tune excimer emission from red to NIR. rsc.org |

| Photocatalytic CO₂ Reduction | DFT | [Pt(5-R-dpb)Cl] | The main catalytic cycle is predicted to be a favorable exergonic process. preprints.org |

| Nonlinear Optical (NLO) Properties | DFT | Pt(II) Complexes | The nature of the π-delocalized moiety strongly affects NLO properties. researchgate.net |

| Luminescence Quenching | TD-DFT | [Ni(Me₂dpb)Cl] | Low-lying "dark" d-d excited states promote rapid radiationless relaxation, explaining the lack of emission. mdpi.com |

Table 3: Examples of Computational Predictions for Photophysical and Catalytic Behavior of this compound Systems.

Biological and Medicinal Chemistry Aspects

Bioimaging Applications of Luminescent Complexes

Luminescent complexes of 1,3-Di(2-pyridyl)benzene, particularly those involving platinum(II), have demonstrated significant potential as probes for bioimaging. researchgate.netresearchgate.net These complexes often exhibit intense and tunable phosphorescence, a property that is highly advantageous for cellular imaging as it allows for the visualization of biological processes with high sensitivity and resolution. rsc.org

The emission color of these complexes can be modulated by introducing different substituents onto the this compound ligand framework. researchgate.net For instance, platinum(II) complexes with a 1,3-bis(4-R-pyridin-2-yl)-4,6-difluoro-benzene ligand have been synthesized, where the nature of the 'R' group influences the emission wavelength. A blue-shift in the emission energy is observed when moving from an electron-withdrawing group like trifluoromethyl (CF₃) to an electron-donating group like dimethylamino (NMe₂). researchgate.net

Furthermore, the ancillary ligands attached to the platinum center also play a role in the luminescent properties. While chloride as an ancillary ligand often results in highly luminescent complexes, substitution with ligands like isothiocyanate or acetylide can maintain this high luminescence. mdpi.com In contrast, phenoxide as an ancillary ligand tends to yield complexes with lower luminescent quantum yields. mdpi.com Thiolate ancillary ligands can lead to strong red luminescence, which is particularly relevant for bioimaging applications as it allows for deeper tissue penetration. acs.orgworktribe.com

The concentration of these complexes can also affect their emission properties. At higher concentrations, some platinum(II) complexes of this compound can form emissive bimolecular excited states, known as excimers or aggregates, which typically emit at longer wavelengths (red to near-infrared). researchgate.netmdpi.com This phenomenon has been observed in complexes such as [Pt(bis(4-(4-(tert-butyl)phenyl)-pyridin-2-yl)-4,6-difluorobenzene)Cl] and [Pt(bis(4-(3,5-di-tert-butylphenyl)-pyridin-2-yl)-4,6-difluorobenzene)Cl], where the formation of a structureless, broad emission band at around 690-704 nm is seen with increasing concentration. mdpi.comresearchgate.net

| Complex Type | Substituent/Ancillary Ligand | Monomer Emission (nm) | Excimer/Aggregate Emission (nm) | Quantum Yield (Φlum) | Reference |

| [Pt(1,3-bis(4-R-pyridin-2-yl)-4,6-difluoro-benzene)Cl] | R = CF₃ | 496 | - | 0.50-0.87 | researchgate.net |

| [Pt(1,3-bis(4-R-pyridin-2-yl)-4,6-difluoro-benzene)Cl] | R = H | 472 | - | 0.50-0.87 | researchgate.net |

| [Pt(1,3-bis(4-R-pyridin-2-yl)-4,6-difluoro-benzene)Cl] | R = NMe₂ | 453 | - | 0.50-0.87 | researchgate.net |

| [Pt(bis(4-Mes-py)-4,6-dFb)Cl] | Mesityl on pyridine (B92270) | 470-471 | 672 (neat film) | 0.97 (solution), 0.72 (neat film) | rsc.org |

| Platinum(II) complexes | Thiolate ancillary ligand | Red emission | - | - | acs.orgworktribe.com |

Photodynamic Therapy (PDT) Potential